![molecular formula C10H15NO4 B2790096 (1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate CAS No. 1300698-38-7](/img/structure/B2790096.png)
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate
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Overview
Description
The compound “(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one” is similar to the one you’re asking about . It’s a bicyclic molecule with a molecular formula of C6H7NO and an average mass of 109.126 Da .
Molecular Structure Analysis
The molecular structure of “(1R,4R)-2-Azabicyclo[2.2.1]hept-5-en-3-one” includes 2 defined stereocentres . It’s a bicyclic molecule with a molecular formula of C6H7NO .
Physical And Chemical Properties Analysis
The compound “rac-methyl (1R,2S,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate” has a molecular weight of 209.24 . It’s a powder at room temperature .
Scientific Research Applications
Synthesis of Neuraminidase Inhibitors
The compound serves as a precursor in the synthesis of amino-peramivir , which is a potent inhibitor of neuraminidase . Neuraminidase inhibitors are crucial in the treatment of influenza as they prevent the virus from spreading to other cells in the respiratory tract.
Development of GABA Aminotransferase Inactivators
It is used in the preparation of five-membered analogs of 4-amino-5-halopentanoic acids . These compounds are potential inactivators of GABA aminotransferase (GABA-AT), an enzyme target for the treatment of epilepsy and other neurological disorders .
Vince Lactam Synthesis
This compound is structurally related to Vince lactam, which is an important intermediate in the synthesis of various pharmacologically active molecules, including antiviral drugs .
Future Directions
The compound “Vince lactam” which is also known as “2-Azabicyclo[2.2.1]hept-5-en-3-one” is a versatile chemical intermediate used in organic and medicinal chemistry . It’s used as a synthetic precursor for three drugs (approved or in clinical trials) . This suggests that similar compounds could have potential applications in drug development.
properties
IUPAC Name |
[(1R,2S,4R)-2-bicyclo[2.2.1]hept-5-enyl]methanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.C2H2O4/c9-5-8-4-6-1-2-7(8)3-6;3-1(4)2(5)6/h1-2,6-8H,3-5,9H2;(H,3,4)(H,5,6)/t6-,7+,8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGYOJFKWJOYHT-ARIDFIBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1C=C2)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-ylmethanamine oxalate |
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